An In-depth Technical Guide to the Physicochemical Characterization of 2,3-Dichloro-5-methylbenzaldehyde
An In-depth Technical Guide to the Physicochemical Characterization of 2,3-Dichloro-5-methylbenzaldehyde
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 2,3-Dichloro-5-methylbenzaldehyde, with a primary focus on its melting and boiling points. In the absence of extensive experimentally-derived data for this specific molecule, this document outlines the established methodologies for the precise determination of these thermal characteristics. Furthermore, it details the spectroscopic techniques essential for the structural elucidation and confirmation of 2,3-Dichloro-5-methylbenzaldehyde, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Safety protocols for handling chlorinated aromatic aldehydes are also discussed to ensure safe laboratory practices. This guide is intended to be an essential resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds in the field of drug discovery and development.
Introduction: The Significance of Physicochemical Properties in Drug Development
The journey of a molecule from a laboratory curiosity to a therapeutic agent is paved with a deep understanding of its fundamental physicochemical properties. For a compound like 2,3-Dichloro-5-methylbenzaldehyde, a substituted aromatic aldehyde with potential as a building block in medicinal chemistry, a thorough characterization of its melting and boiling points is a non-negotiable first step. These parameters are not merely figures in a datasheet; they are critical indicators of purity, stability, and the conditions required for subsequent synthetic modifications and formulation development.
The presence of two chlorine atoms and a methyl group on the benzaldehyde scaffold imparts a unique set of electronic and steric features that influence its reactivity and intermolecular interactions. This guide will delve into the theoretical underpinnings and practical methodologies for accurately determining the melting and boiling points of this compound, acknowledging the current reliance on predictive data in the absence of extensive experimental validation.
Physicochemical Profile of 2,3-Dichloro-5-methylbenzaldehyde
A precise understanding of a compound's physical and chemical attributes is fundamental to its application. While experimental data for 2,3-Dichloro-5-methylbenzaldehyde is not widely available, we can compile a profile based on its chemical structure and predicted properties.
| Property | Value (Predicted/Calculated) | Source |
| Molecular Formula | C₈H₆Cl₂O | - |
| Molecular Weight | 189.04 g/mol | - |
| Boiling Point | 267.4 ± 35.0 °C | ChemicalBook[1] |
| Density | 1.338 ± 0.06 g/cm³ | ChemicalBook[1] |
| Melting Point | Not available | - |
| Appearance | Expected to be a solid or liquid at room temperature | - |
It is imperative for researchers to experimentally verify these values as part of their initial characterization workflow. The subsequent sections of this guide provide the established protocols for these determinations.
Experimental Determination of Melting and Boiling Points
The precise measurement of melting and boiling points is a cornerstone of chemical characterization, providing insights into the purity and identity of a substance.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.
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Sample Preparation: A small amount of finely powdered, dry 2,3-Dichloro-5-methylbenzaldehyde is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature probe.
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Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
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Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is measured at an atmospheric pressure of 760 mmHg.
This method is suitable for determining the boiling point of a liquid sample of sufficient quantity (typically > 5 mL).
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Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.
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Heating: The liquid in the distilling flask is heated gently. Boiling chips should be added to ensure smooth boiling.
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Equilibrium: As the liquid boils, the vapor rises and enters the condenser. The temperature will rise and then stabilize.
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Recording: The temperature at which the vapor is in equilibrium with the boiling liquid, indicated by a constant temperature reading on the thermometer as the liquid condenses, is recorded as the boiling point. It is also crucial to record the atmospheric pressure at the time of the measurement.
Caption: Workflow for Boiling Point Determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2,3-Dichloro-5-methylbenzaldehyde, both ¹H and ¹³C NMR would be crucial for confirming its structure.[2]
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¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic proton (typically in the range of 9-10 ppm), the aromatic protons, and the methyl protons (around 2.5 ppm). The splitting patterns of the aromatic protons would be complex due to the substitution pattern and would require careful analysis to confirm the positions of the chloro and methyl groups.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (typically downfield, >180 ppm), the aromatic carbons, and the methyl carbon. The number of signals in the aromatic region would confirm the substitution pattern.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[4] For 2,3-Dichloro-5-methylbenzaldehyde, the key characteristic absorption bands would be:
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C=O stretch (aldehyde): A strong absorption band in the region of 1685-1710 cm⁻¹ is expected for an aromatic aldehyde.[5][6]
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C-H stretch (aldehyde): Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the lower wavenumber band is a strong indicator of an aldehyde.[5][6]
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C-Cl stretch: Absorptions in the fingerprint region (typically below 800 cm⁻¹) would indicate the presence of carbon-chlorine bonds.
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Aromatic C-H and C=C stretches: These would appear in their characteristic regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,3-Dichloro-5-methylbenzaldehyde, the mass spectrum would be expected to show:
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Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (188 g/mol for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁶O).
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Isotope Pattern: Due to the presence of two chlorine atoms, a characteristic M+2 and M+4 isotope pattern will be observed. The ratio of the M⁺, M+2, and M+4 peaks will be approximately 9:6:1, which is a definitive indicator of a dichlorinated compound.[7]
Safety and Handling
General Precautions:
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Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of vapors.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Avoid contact with skin and eyes. Do not ingest.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Specific Hazards of Related Compounds:
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2,3-Dichlorobenzaldehyde: Causes severe skin burns and eye damage.[8]
-
Chlorinated Aldehydes in General: Can be irritants to the skin, eyes, and respiratory tract. Some may be sensitizers.
Conclusion
While experimentally determined melting and boiling point data for 2,3-Dichloro-5-methylbenzaldehyde are currently limited in the public domain, this technical guide provides the necessary framework for their determination through established laboratory protocols. The outlined spectroscopic methods offer a robust approach for the structural confirmation and purity assessment of this compound. By adhering to the recommended safety procedures, researchers can safely handle and characterize 2,3-Dichloro-5-methylbenzaldehyde, paving the way for its potential applications in drug discovery and other areas of chemical synthesis. It is strongly recommended that experimental data be generated and reported to enrich the collective scientific knowledge base for this and other novel chemical entities.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
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Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(11), 28-32. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
UCLA Chemistry. (n.d.). IR: aldehydes. Retrieved from [Link]
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Loba Chemie. (2019). 2,3- DICHLOROBENZALDEHYDE MSDS. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
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